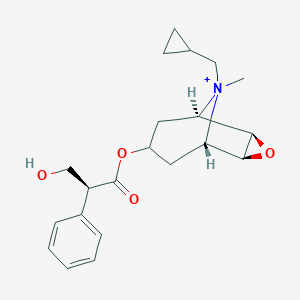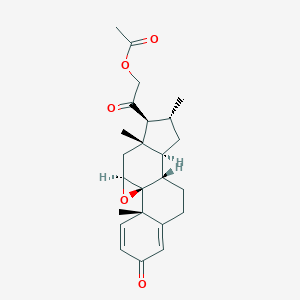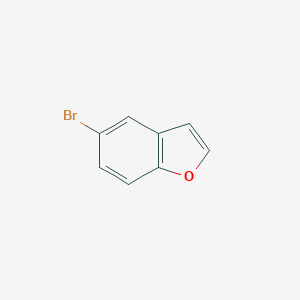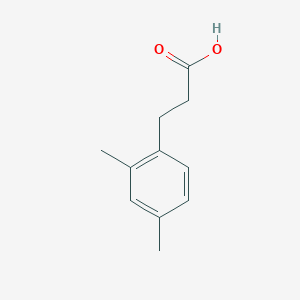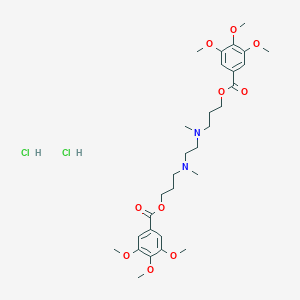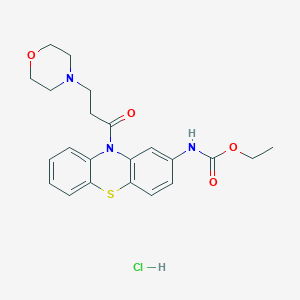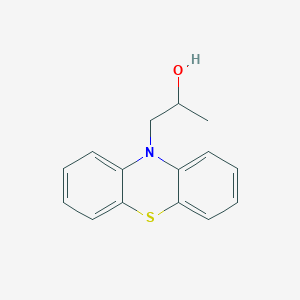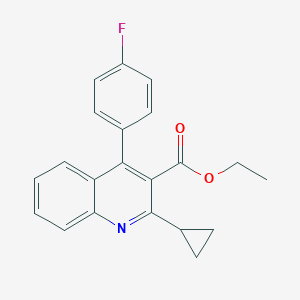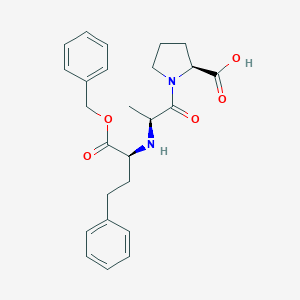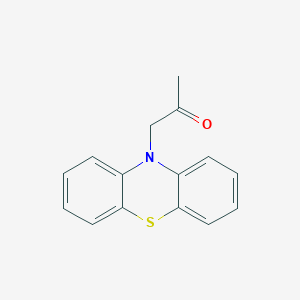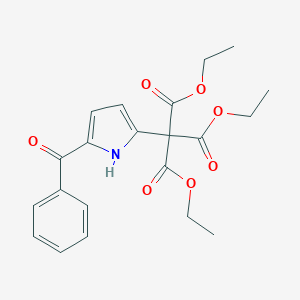![molecular formula C11H11NO B130549 [4-(1H-Pyrrol-1-yl)phenyl]methanol CAS No. 143426-51-1](/img/structure/B130549.png)
[4-(1H-Pyrrol-1-yl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[4-(1H-Pyrrol-1-yl)phenyl]methanol” is a chemical compound with the molecular formula C11H11NO . It is also known by other names such as (4-pyrrol-1-ylphenyl)methanol and 4- (1H-Pyrrol-1-yl)benzyl alcohol .
Molecular Structure Analysis
The molecular weight of “[4-(1H-Pyrrol-1-yl)phenyl]methanol” is 173.21 g/mol . The InChIKey, a unique identifier for the compound, is LQQQPLUFBVYLRE-UHFFFAOYSA-N . The compound has a rotatable bond count of 2 .Physical And Chemical Properties Analysis
“[4-(1H-Pyrrol-1-yl)phenyl]methanol” has a molecular weight of 173.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 173.084063974 g/mol . The topological polar surface area is 25.2 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Derivatives
- One-Pot Synthesis: Kaur and Kumar (2018) developed an efficient one-pot synthetic procedure for pyrrole derivatives using acetophenone and trimethylacetaldehyde, which is economical for the synthesis of pyrrole derivatives with good yields (Kaur & Kumar, 2018).
- Antimicrobial Activity: Kumar et al. (2012) synthesized a series of pyridin-4-yl)methanone derivatives that showed significant antimicrobial activity, highlighting the potential of pyrrole derivatives in developing new antimicrobial agents (Kumar et al., 2012).
- Manganese Dioxide Promoted Cyclization: Aiello, Garofalo, and Grande (2010) reported the preparation of 9H-pyrrolo[1,2-a]indol-9-ones via sequential oxidation of [2-(1H-pyrrol-1-yl)phenyl]methanols promoted by active manganese dioxide, offering a mild approach for synthesizing pyrrolo[1,2-a]indol derivatives (Aiello et al., 2010).
Chemical Transformations and Structural Analysis
- Reduction of Acylpyrroles: Kimbaris and Varvounis (2000) explored the reduction of acylpyrroles, contributing to the synthesis of novel pyrrolo[1,2-b]cinnolin-10-one derivatives, expanding the chemical versatility of pyrrole derivatives (Kimbaris & Varvounis, 2000).
- Urea Synthesis: Sarantou and Varvounis (2022) demonstrated methods for synthesizing 1-[2-(1H-pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea from [2-(1H-pyrrol-1-yl)phenyl]methanones, showing the potential for producing functionalized urea derivatives (Sarantou & Varvounis, 2022).
- Crystal Structure Analysis: Yang, Feng, and Yin (2018) analyzed the crystal structure of a pyrrole derivative, contributing to a deeper understanding of the molecular interactions and structural characteristics of these compounds (Yang, Feng, & Yin, 2018).
Potential Therapeutic Applications
- Aldose Reductase Inhibitor Preparation: Kontonikas et al. (2019) improved the preparation methodology for an active and selective aldose reductase inhibitor, showcasing the therapeutic relevance of pyrrole derivatives (Kontonikas et al., 2019).
Novel Compound Synthesis
- Synthesis of Novel Pyrazoline Derivatives: Ravula et al. (2016) synthesized novel pyrazoline derivatives for potential anti-inflammatory and antibacterial applications, demonstrating the broad applicability of pyrrole-based compounds (Ravula et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-pyrrol-1-ylphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-9-10-3-5-11(6-4-10)12-7-1-2-8-12/h1-8,13H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQQPLUFBVYLRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344785 |
Source


|
| Record name | [4-(1H-Pyrrol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1H-Pyrrol-1-yl)phenyl]methanol | |
CAS RN |
143426-51-1 |
Source


|
| Record name | [4-(1H-Pyrrol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R,3S,5S)-3-(3-Hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B130466.png)
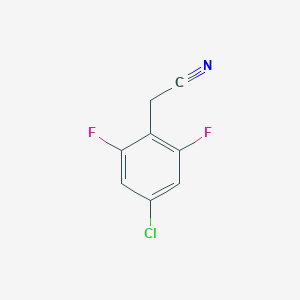
![2-[[2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B130471.png)
